1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea
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Overview
Description
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is an organophosphorus compound with potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of both diethoxyphosphoryl and thiourea functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea typically involves the reaction of diethoxyphosphoryl chloride with an appropriate thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxyphosphoryl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect, such as herbicidal activity in plants .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the diethoxyphosphoryl groups.
Diethoxyphosphoryl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is unique due to the combination of diethoxyphosphoryl and thiourea groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
58100-68-8 |
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Molecular Formula |
C16H28N4O6P2S2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C16H28N4O6P2S2/c1-5-23-27(21,24-6-2)19-15(29)17-13-11-9-10-12-14(13)18-16(30)20-28(22,25-7-3)26-8-4/h9-12H,5-8H2,1-4H3,(H2,17,19,21,29)(H2,18,20,22,30) |
InChI Key |
HSKXZZHDZZJKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=S)NP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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